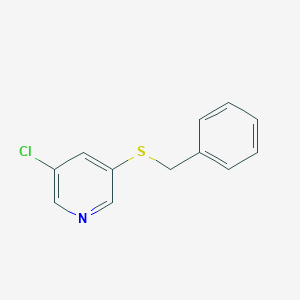

3-(Benzylsulfanyl)-5-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNS |

|---|---|

Molecular Weight |

235.73 g/mol |

IUPAC Name |

3-benzylsulfanyl-5-chloropyridine |

InChI |

InChI=1S/C12H10ClNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

VPMXPHYSOJHCCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CN=C2)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Benzylsulfanyl 5 Chloropyridine

De Novo Synthetic Approaches

De novo synthesis, the construction of the heterocyclic ring from acyclic starting materials, offers a high degree of flexibility in introducing desired substituents. However, for the specific substitution pattern of 3-(benzylsulfanyl)-5-chloropyridine, established named reactions for pyridine (B92270) synthesis present certain challenges.

Multi-Step Synthetic Routes

Multi-step synthetic routes are foundational in organic synthesis, allowing for the gradual construction of complex molecules. These can be broadly categorized into methods that form the pyridine ring and those that modify it after cyclization.

Classical methods for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, and Chichibabin syntheses, are powerful tools for accessing a variety of pyridine derivatives.

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849), initially forming a dihydropyridine (B1217469) which is then oxidized to the pyridine. nih.gov While versatile, this method typically yields symmetrically substituted pyridines at the 2- and 6-positions, making the direct synthesis of a 3,5-disubstituted pyridine with different functionalities challenging.

The Guareschi-Thorpe synthesis utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to produce 2-pyridones. mdpi.com This method could potentially be adapted; however, it would require subsequent steps to convert the pyridone to the desired chloro-substituted pyridine and to introduce the benzylsulfanyl group.

The Chichibabin pyridine synthesis involves the condensation of aldehydes and ketones with ammonia at high temperatures. google.comorganic-chemistry.org This method is generally used for the synthesis of alkyl-substituted pyridines and is less amenable to the direct incorporation of chloro and benzylsulfanyl groups.

While these classical methods are not ideally suited for the direct synthesis of this compound, they could theoretically be part of a longer synthetic sequence involving post-cyclization functionalization.

A more plausible de novo approach would involve the synthesis of a 3,5-disubstituted pyridine with functional groups that can be subsequently converted to the desired chloro and benzylsulfanyl moieties. For instance, a pyridine ring with a hydroxyl or amino group at the 3-position and another functional group at the 5-position could be synthesized and then transformed through a series of reactions. However, specific literature detailing this approach for the target molecule is scarce.

Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. A potential convergent approach to this compound could involve the synthesis of a 5-chloropyridine-3-thiol intermediate, which is then reacted with benzyl (B1604629) bromide. Alternatively, 3,5-dichloropyridine (B137275) could be synthesized and then selectively reacted with benzyl mercaptan.

Divergent synthesis aims to create a library of related compounds from a common intermediate. Starting from a versatilely substituted pyridine, one could introduce the chloro and benzylsulfanyl groups in the final steps. For example, a pyridine with orthogonal protecting groups at the 3- and 5-positions could be selectively deprotected and functionalized to yield the target compound and its analogues.

Functionalization of Pre-existing Pyridine Cores

The most direct and well-documented route to this compound involves the modification of a pre-existing, appropriately substituted pyridine ring.

Introduction of the Benzylsulfanyl Moiety

The introduction of the benzylsulfanyl group onto a 5-chloropyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach relies on the reaction of a suitable pyridine precursor with a sulfur-based nucleophile.

A key precursor for this reaction is a 3-halo-5-chloropyridine, such as 3,5-dichloropyridine or 3-bromo-5-chloropyridine (B1268422). The greater reactivity of the halogen at the 3-position compared to the 5-position towards nucleophilic attack allows for selective substitution. The reaction is typically carried out in the presence of a base, which deprotonates benzyl mercaptan to form the more nucleophilic benzylthiolate anion.

A patent for the synthesis of related 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides describes the reaction of a 3,5-dichloropyridine derivative with sodium ethanethiolate (NaSEt) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. This reaction proceeds with high regioselectivity for the 3-position. A similar approach using sodium benzylthiolate would be expected to yield this compound.

Another potential method for forming the C-S bond is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with a thiol. wikipedia.org This reaction often requires higher temperatures compared to SNAr but can be effective for forming aryl thioethers.

| Precursor | Reagent | Reaction Type | Conditions |

| 3,5-Dichloropyridine | Benzyl mercaptan, Base (e.g., NaH, K₂CO₃) | Nucleophilic Aromatic Substitution (SNAr) | Aprotic solvent (e.g., DMF, THF), Room temperature to moderate heating |

| 3-Bromo-5-chloropyridine | Benzyl mercaptan, Base | Nucleophilic Aromatic Substitution (SNAr) | Aprotic solvent, Moderate heating |

| 3-Iodo-5-chloropyridine | Benzyl mercaptan, Base/Catalyst | Nucleophilic Aromatic Substitution / Cross-coupling | Varies depending on catalyst system (e.g., Cu, Pd) |

| 5-Chloropyridine-3-thiol | Benzyl bromide, Base | S-alkylation | Polar solvent (e.g., ethanol (B145695), acetone) |

Table 1: Potential Routes for the Introduction of the Benzylsulfanyl Moiety

Nucleophilic Substitution Reactions

One of the most direct and widely employed methods for the formation of aryl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective for electron-deficient aromatic rings, such as pyridine. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a dihalopyridine precursor, such as 3,5-dichloropyridine, with a sulfur nucleophile like benzyl mercaptan.

The reaction proceeds by the attack of the thiolate anion, generated in situ from benzyl mercaptan and a base, on the electron-deficient pyridine ring. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, and to a lesser extent, the 3- and 5-positions. youtube.com In the case of 3,5-dichloropyridine, the two chlorine atoms further withdraw electron density, making the ring susceptible to substitution.

A typical procedure involves dissolving 3,5-dichloropyridine and benzyl mercaptan in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a suitable base. The choice of base is crucial and can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) to deprotonate the thiol. The reaction is often heated to facilitate the substitution.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 3,5-Dichloropyridine | Benzyl mercaptan, K₂CO₃ | DMF | 80-100 °C, 12-24 h | Moderate to Good | (Hypothetical, based on masterorganicchemistry.comlibretexts.org) |

| 3,5-Dichloropyridine | Benzyl mercaptan, NaH | THF/DMF | 0 °C to RT, 6-12 h | Good to High | (Hypothetical, based on masterorganicchemistry.comlibretexts.org) |

| 3-Bromo-5-chloropyridine | Benzyl mercaptan, Cs₂CO₃ | Dioxane | 100 °C, 18 h | Good | (Hypothetical, based on masterorganicchemistry.comlibretexts.org) |

This table presents plausible reaction conditions based on general principles of SNAr reactions on halopyridines.

Thiol-Ene Additions

The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is a powerful tool in polymer chemistry and for the synthesis of some aliphatic thioethers. However, its application to the direct synthesis of aryl thioethers like this compound is not a commonly reported or conventional method. This is primarily because it would require a suitable vinylpyridine precursor and may not offer the same regiochemical control as other methods for functionalizing an aromatic ring.

Cross-Coupling Methodologies for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a mainstay in modern organic synthesis for the formation of carbon-heteroatom bonds, including C-S bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling: While traditionally used for C-C bond formation, variations of the Suzuki-Miyaura coupling can be employed for C-S bond formation. mdpi.com This would involve the reaction of a halopyridine, such as 3-bromo-5-chloropyridine, with a boron-containing thiol equivalent. However, a more direct approach would be a palladium-catalyzed coupling of 3-bromo-5-chloropyridine with benzyl mercaptan itself. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst like a palladacycle, a phosphine (B1218219) ligand to stabilize the palladium complex, and a base. mdpi.comchemrxiv.org

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-mediated C-S bond formation that is often milder than palladium-catalyzed methods. This reaction would couple 3-bromo-5-chloropyridine with benzyl mercaptan in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), a ligand (often a diamine or phenanthroline derivative), and a base. chemrxiv.org

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 3-Bromo-5-chloropyridine | Benzyl mercaptan | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene (B28343)/Dioxane | Moderate to Good | (Hypothetical, based on mdpi.comchemrxiv.org) |

| 3-Bromo-5-chloropyridine | Benzyl mercaptan | CuI / Phenanthroline | K₃PO₄ | DMF | Moderate to Good | (Hypothetical, based on chemrxiv.org) |

This table illustrates representative conditions for cross-coupling reactions based on established methodologies.

Introduction of the Chloro Functionality

An alternative synthetic strategy involves introducing the chlorine atom onto a pre-functionalized 3-(benzylsulfanyl)pyridine ring.

Electrophilic Halogenation Protocols

Direct chlorination of the 3-(benzylsulfanyl)pyridine ring through electrophilic aromatic substitution is a possible route. However, electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsh conditions. wikipedia.org The reaction often leads to a mixture of isomers, and the regioselectivity can be difficult to control. The directing effect of the benzylsulfanyl group (ortho-, para-directing) and the deactivating effect of the pyridine nitrogen would need to be carefully considered. The reaction would likely require a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid.

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to introduce a chloro substituent from another halo-substituted precursor. For instance, if 3-bromo-5-(benzylsulfanyl)pyridine were available, a halogen exchange reaction could potentially convert it to the desired chloro derivative. These reactions are often driven by the relative bond strengths and lattice energies of the involved halides. However, achieving high selectivity and yield can be challenging.

A more synthetically viable approach would be the Sandmeyer reaction, which allows for the conversion of an amino group into a chloro group. prepchem.comgoogle.com This would involve the synthesis of 3-(benzylsulfanyl)-5-aminopyridine as a key intermediate. This amine could then be diazotized with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is subsequently treated with a copper(I) chloride solution to yield this compound. google.com

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| 3-(Benzylsulfanyl)-5-aminopyridine | 1. NaNO₂, HCl (aq) 2. CuCl | 5-(Benzylsulfanyl)pyridine-3-diazonium chloride | This compound | Moderate | (Hypothetical, based on prepchem.comgoogle.com) |

This table outlines the key steps of a plausible Sandmeyer reaction for this synthesis.

Elucidation of Reaction Mechanisms in Synthesis

The primary mechanism for the synthesis of this compound via nucleophilic substitution is the SNAr mechanism. masterorganicchemistry.comlibretexts.org This two-step process begins with the rate-determining attack of the benzylthiolate nucleophile on one of the carbon atoms bearing a chlorine atom in 3,5-dichloropyridine. This addition disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. youtube.comrsc.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The presence of the second chlorine atom and the ring nitrogen atom both contribute to the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

In the case of transition metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle. For a palladium-catalyzed reaction, the cycle generally consists of three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of 3-bromo-5-chloropyridine to form a palladium(II) intermediate; transmetalation, where the benzylthio group is transferred from a suitable precursor to the palladium center; and reductive elimination, where the C-S bond is formed, releasing the desired product and regenerating the palladium(0) catalyst. mdpi.com

Investigation of Transition States

The nucleophilic aromatic substitution (SNAr) reaction for the synthesis of this compound proceeds through a high-energy intermediate known as a Meisenheimer complex. The formation of this complex is typically the rate-determining step of the reaction. google.com Computational chemistry provides a powerful tool for investigating the transition states involved in this process.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and determine the geometries and energies of the reactants, transition states, and intermediates. libretexts.orgucla.edu For the reaction of 3,5-dichloropyridine with the benzylthiolate anion, the transition state would involve the approach of the sulfur nucleophile to the C-3 position of the pyridine ring, leading to the formation of the C-S bond and the simultaneous weakening of the C-Cl bond.

The stability of the Meisenheimer intermediate is crucial for the facility of the reaction. In the case of attack at the 3-position of the pyridine ring, the negative charge is delocalized over the carbon atoms of the ring. While attack at the 2- and 4-positions allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a more stabilizing interaction, substitution at the 3-position is still possible, particularly with a good nucleophile and suitable reaction conditions. google.com

Calculations of the activation energy (ΔG‡) for the SNAr reaction can provide quantitative insights into the reaction kinetics. Models have been developed that correlate calculated ground-state properties of the electrophile, such as LUMO energy and molecular electrostatic potential, with the activation energy of the SNAr reaction, offering a predictive tool for reaction feasibility and regioselectivity. libretexts.orgucla.edu

Role of Catalysts and Reagents

The synthesis of this compound is highly dependent on the choice of reagents and, in some cases, catalysts.

Bases: A crucial reagent in the SNAr reaction with benzyl mercaptan is a base. The base deprotonates the thiol (pKa ~9.4) to generate the more potent nucleophile, the benzylthiolate anion. nih.gov Common bases used for this purpose include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium tert-butoxide (NaOtBu). The choice of base can influence the reaction rate and yield.

Transition Metal Catalysts: While the SNAr reaction can proceed without a catalyst, transition metal-catalyzed cross-coupling reactions offer an alternative and often more efficient route to aryl sulfides. Palladium and copper-based catalysts are widely used for C-S bond formation. cas.cn For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could be adapted for thia-etherification. In such a scenario, a palladium catalyst, in conjunction with a suitable phosphine ligand, would facilitate the coupling of 3,5-dichloropyridine with benzyl mercaptan. Nickel catalysts have also emerged as powerful tools for C(sp3)-C bond formation and could potentially be applied to this transformation. google.comgoogle.com

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants. Compounds like tetrabutylammonium (B224687) bromide can shuttle the hydroxide or thiolate ions into the organic phase, accelerating the reaction.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Solvent-Free or Environmentally Benign Solvent Methodologies

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous and environmentally damaging. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, exploring the use of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) could be a viable strategy. google.com Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach, minimizing waste and simplifying purification. nih.gov

Catalyst-Free or Organocatalytic Approaches

While metal catalysts can be highly efficient, they are often expensive, toxic, and can contaminate the final product. Developing catalyst-free methods, such as the direct SNAr reaction under optimized conditions, is a key green chemistry goal.

Organocatalysis, the use of small organic molecules to catalyze reactions, offers a more sustainable alternative to metal catalysis. For thioether synthesis, organocatalytic methods have been developed that proceed under mild conditions. google.com For example, a photochemical organocatalytic approach could be envisioned where a photosensitizer activates the chloropyridine towards nucleophilic attack by the thiol.

Atom Economy and Step Economy Considerations

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. The SNAr reaction of 3,5-dichloropyridine with sodium benzylmercaptide has a good atom economy, with the main byproduct being sodium chloride. In contrast, multi-step syntheses often have lower atom economy due to the generation of stoichiometric byproducts in each step.

Step Economy: Reducing the number of synthetic steps is another key principle of green chemistry. A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly improve step economy, reduce waste, and save time and resources. A one-pot procedure for generating the benzylthiolate from benzyl chloride and a sulfur source like thiourea, followed by its reaction with 3,5-dichloropyridine, would be an example of a step-economical approach. clockss.org

Stereochemical Control in Analogous Synthetic Routes (if applicable to chiral derivatives)

While this compound itself is not chiral, the synthetic methodologies discussed can be extended to the preparation of chiral derivatives, for example, by using a chiral benzyl mercaptan analog or by introducing a chiral center elsewhere in the molecule. In such cases, stereochemical control becomes a critical aspect of the synthesis.

The synthesis of chiral thioethers can be achieved through various strategies. One approach involves the use of a chiral substrate, where the stereochemistry is already established. For instance, the reaction of a chiral, enantiopure benzyl-like mercaptan with 3,5-dichloropyridine would proceed with retention of configuration at the chiral center of the nucleophile.

Alternatively, asymmetric catalysis can be employed to induce stereoselectivity. Chiral ligands complexed to transition metals can create a chiral environment that favors the formation of one enantiomer over the other in a cross-coupling reaction. Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of sulfur-containing compounds. For example, chiral phase-transfer catalysts could be used to mediate the reaction between the prochiral reactants to yield an enantiomerically enriched product.

The synthesis of chiral sulfoxides, which are structurally related to thioethers, has been extensively studied and provides valuable insights into stereoselective sulfur chemistry. Methods involving the use of chiral auxiliaries or enantioselective oxidation of prochiral sulfides are well-established. These principles could be adapted for the synthesis of chiral thioether derivatives related to this compound.

Advanced Reaction Chemistry and Derivatization of 3 Benzylsulfanyl 5 Chloropyridine

Halogen-Directed Transformations at C-5

The chlorine atom at the C-5 position of 3-(Benzylsulfanyl)-5-chloropyridine is a key functional handle for introducing molecular diversity. This section focuses on several classes of reactions that leverage this halogen for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of C-C bonds. The chlorine atom at C-5 of the pyridine (B92270) ring, while generally less reactive than its bromine or iodine counterparts, can be effectively activated using appropriate palladium catalysts and ligands.

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of biaryl structures, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester. For this compound, this reaction would enable the introduction of a variety of aryl or heteroaryl substituents at the 5-position.

The success of the Suzuki-Miyaura coupling of aryl chlorides often hinges on the use of highly active palladium catalysts. Systems based on palladium acetate (B1210297) or palladium(dba)2 in conjunction with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or Buchwald's biphenyl (B1667301) phosphines are commonly employed to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. The presence of the electron-donating benzylsulfanyl group at the 3-position may have a modest electronic influence on the reaction, but is not expected to inhibit the coupling. A suitable base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is essential for the transmetalation step of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 |

| 3 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 |

Note: The conditions in this table are illustrative and based on general procedures for Suzuki-Miyaura couplings of chloropyridines.

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, this would result in the formation of a 5-alkynylpyridine derivative.

The reaction conditions generally involve a Pd(0) catalyst, often formed in situ from PdCl₂(PPh₃)₂, and a copper(I) salt like CuI. The choice of solvent and base is crucial, with common systems including triethylamine (B128534) or diisopropylethylamine in solvents like THF or DMF. The reactivity of aryl chlorides in Sonogashira couplings can be lower than that of bromides or iodides, often necessitating higher temperatures or more active catalyst systems.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 70 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 90 |

| 3 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | Piperidine | Toluene | 80 |

Note: The conditions in this table are illustrative and based on general procedures for Sonogashira couplings of chloropyridines.

The Stille reaction involves the coupling of an organostannane with an organic halide. While effective, the toxicity of organotin compounds has led to a decrease in its use in some areas. However, it remains a valuable tool for C-C bond formation. For this compound, a Stille coupling would typically employ a palladium catalyst like Pd(PPh₃)₄ in an anhydrous, aprotic solvent such as toluene or dioxane. The regioselectivity of Stille couplings on substituted halo-heterocycles can sometimes be influenced by the reaction conditions.

The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis to form a substituted alkene. This reaction is highly valuable for the synthesis of complex organic molecules. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would proceed in the presence of a palladium catalyst and a base, such as triethylamine or sodium carbonate, to yield the corresponding 5-vinylpyridine derivative. The stereochemical outcome of the Heck reaction is typically trans with respect to the vinyl protons of the product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly relevant for the derivatization of this compound, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.

The catalytic system for the Buchwald-Hartwig amination of chloropyridines typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized, bulky electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald laboratory are often essential for achieving high yields. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 |

Note: The conditions in this table are illustrative and based on general procedures for Buchwald-Hartwig aminations of chloropyridines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a classical and often highly effective method for the functionalization of electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the chlorine atom, making the C-5 position susceptible to nucleophilic attack.

In the case of this compound, the reaction with strong nucleophiles such as alkoxides, thiolates, or amines can lead to the displacement of the chloride. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a Meisenheimer-like intermediate. However, for some heterocyclic systems, a concerted mechanism has also been proposed. The reaction is often promoted by heat and may be carried out in a polar aprotic solvent like DMF or DMSO. The benzylsulfanyl group, being ortho to the reacting center, may exert some steric influence on the approaching nucleophile.

Transformations Involving the Sulfur Moiety

The sulfur atom in this compound is a key site for chemical modifications, including oxidation, desulfurization, cleavage, and coordination with metal ions. These reactions provide pathways to a variety of functionalized pyridine derivatives.

Oxidation Reactions of the Sulfide (B99878)

The oxidation of the sulfide group in this compound can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The choice of oxidizing agent and reaction conditions determines the final product.

The selective oxidation of this compound to its sulfoxide, 3-(benzylsulfinyl)-5-chloropyridine, is a valuable transformation as chiral sulfoxides are important synthons in asymmetric synthesis. A common and effective method for this conversion is the use of meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone. researchgate.netresearchgate.net The use of one equivalent of the oxidizing agent is crucial for achieving high selectivity for the sulfoxide.

Another approach for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid. This method is considered a "green" alternative as it avoids the use of transition metals and produces water as the main byproduct. nih.gov The reaction proceeds under mild conditions and generally gives high yields of the sulfoxide. nih.gov

Table 1: Reagents for Controlled Oxidation to Sulfoxide

| Reagent | Typical Conditions | Remarks |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature (e.g., 0 °C to rt) | High selectivity, common laboratory reagent. researchgate.netresearchgate.net |

| Hydrogen Peroxide/Acetic Acid | Room temperature | "Green" and efficient method. nih.gov |

| Pyridinium (B92312) Dichromate | Acetonitrile | Kinetic behaviors vary with sulfide structure. rsc.org |

| Titanium sulfate (B86663) on graphene oxide foam with H₂O₂ | Methanol, room temperature | Heterogeneous, recyclable catalyst system. researchgate.net |

Further oxidation of the sulfide or the intermediate sulfoxide leads to the formation of the corresponding sulfone, 3-(benzylsulfonyl)-5-chloropyridine. This transformation can be achieved by using an excess of a strong oxidizing agent. For instance, using more than two equivalents of m-CPBA and/or increasing the reaction temperature will typically drive the reaction to completion, yielding the sulfone. researchgate.net

Hydrogen peroxide can also be employed for the synthesis of sulfones from sulfides. The reaction of 3,5-lutidine with hydrogen peroxide in acetic acid at elevated temperatures is a known method to produce the corresponding N-oxide, and similar conditions with a sulfide could lead to the sulfone. rsc.org The use of phosphorus pentachloride in chlorobenzene (B131634) or trifluoromethylbenzene is another method for the synthesis of sulfonyl chlorides from sulfonic acids, which are derivatives of sulfones. google.com

Table 2: Reagents for Oxidation to Sulfone

| Reagent | Typical Conditions | Remarks |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, elevated temperature | Common and effective method. researchgate.net |

| Hydrogen Peroxide/Acetic Acid | Elevated temperature | Can lead to the sulfone with prolonged reaction times. rsc.org |

Desulfurization Reactions

Desulfurization is the removal of the sulfur atom from the molecule. A classic method for the desulfurization of thioethers is the use of Raney Nickel. acs.orgresearchgate.netgoogle.com This reaction, known as hydrogenolysis, involves the cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. acs.org In the case of this compound, treatment with Raney Nickel would be expected to yield 5-chloro-3-methylpyridine and toluene. The reaction is typically carried out in a suitable solvent like ethanol (B145695) under reflux.

Thioether Cleavage and Rearrangements

The cleavage of the thioether bond in this compound can lead to various products depending on the reagents and reaction conditions. One of the notable rearrangements for benzyl (B1604629) thioethers is the Sommelet-Hauser rearrangement. nih.govacs.org This reaction typically involves the formation of a sulfonium (B1226848) ylide intermediate upon treatment with a strong base, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. For this compound, this could potentially lead to the formation of a new C-C bond at the ortho position of the benzyl group.

The cleavage of the C-S bond in thioethers can also be achieved using other reagents. For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers to form unsymmetrical disulfides. organic-chemistry.org The reaction of benzyl aryl sulfides with excess active halogen reagents like N-chlorosuccinimide (NCS) can also lead to C-S bond cleavage. acs.org

Coordination Chemistry via Sulfur Ligand (e.g., as part of a bidentate ligand)

The pyridine nitrogen and the sulfur atom in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. Pyridyl-sulfur ligands are known to form stable complexes with a variety of transition metals. acs.orgtandfonline.comscilit.com The coordination can occur through the sulfur atom, the pyridine nitrogen, or both, leading to monodentate or bidentate coordination modes.

The coordination of pyridyl-selenium ligands, which are analogous to pyridyl-sulfur ligands, has been extensively studied, revealing various bonding modes including monodentate through the selenium or nitrogen atom, bidentate chelation, and bridging between metal centers. researchgate.net It is expected that this compound would exhibit similar coordination behavior, potentially forming complexes with interesting structural and catalytic properties. The presence of the chloro substituent on the pyridine ring can also influence the electronic properties of the ligand and the resulting metal complexes.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (S-donor) | Coordination through the sulfur atom. | Soft metal ions (e.g., Pd(II), Pt(II), Ag(I)). |

| Monodentate (N-donor) | Coordination through the pyridine nitrogen atom. | A wide range of transition metal ions. |

| Bidentate (N,S-chelation) | Coordination through both the nitrogen and sulfur atoms to form a chelate ring. | Transition metal ions that form stable five- or six-membered chelate rings. |

Pyridine Ring Functionalization and Modifications

The reactivity of the pyridine ring in this compound is a delicate balance of activating and deactivating influences. The nitrogen atom deactivates the ring towards electrophilic attack, while the benzylsulfanyl group, a sulfur-linked substituent, can direct incoming electrophiles. The chloro group further deactivates the ring, making functionalization a challenging yet intriguing prospect for chemists.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609), a consequence of the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the C2, C4, and C6 positions are unsubstituted. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of any potential substitution. The benzylsulfanyl group at the 3-position is expected to be ortho, para-directing, favoring substitution at the C2 and C4 positions. However, the strong deactivating effect of both the pyridine nitrogen and the chloro group at the 5-position significantly raises the energy barrier for such reactions, often requiring harsh conditions and leading to modest yields.

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In principle, the nitrogen atom of the pyridine ring or the sulfur atom of the benzylsulfanyl group could direct a metalating agent, such as an organolithium reagent, to an adjacent position. However, the presence of the acidic benzylic protons on the benzylsulfanyl group presents a significant challenge, as these are likely to be abstracted by a strong base before ring metalation can occur.

An alternative approach involves halogen-metal exchange at the C5 position. Treatment with a strong base like n-butyllithium at low temperatures could potentially lead to the formation of a 5-lithiated pyridine species. This highly reactive intermediate could then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position.

Another advanced strategy for the functionalization of related 3-chloropyridines involves the generation of a pyridyne intermediate. nih.gov This highly reactive species can undergo regioselective addition reactions with nucleophiles. For instance, lithiation of a related 3-chloro-2-thio-substituted pyridine, followed by treatment with a Grignard reagent, can lead to the formation of a 3,4-pyridyne. nih.gov Subsequent regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, allows for the synthesis of various 2,3,4-trisubstituted pyridines. nih.gov While not yet reported for this compound itself, this methodology offers a potential pathway for its advanced derivatization.

N-Oxidation and Quaternization Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered electronic properties, with the oxygen atom capable of donating electron density back into the ring, thereby activating it towards electrophilic substitution, particularly at the C4 position. This modification can also influence the biological activity and physical properties of the molecule.

Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics. The quaternization of a related 3-chloro-2-ethoxypyridine (B70323) derivative has been demonstrated by treatment with benzyl bromide at elevated temperatures, affording the corresponding N-benzylated pyridone in good yield. nih.gov This suggests a similar transformation should be feasible for this compound, leading to the formation of N-alkyl-3-(benzylsulfanyl)-5-chloropyridinium salts.

Development of Novel Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound is driven by the quest for compounds with tailored electronic, physical, and biological properties.

Exploration of Substituent Effects on Reactivity

Systematic modification of the substituents on the this compound scaffold is a key strategy for modulating its reactivity and properties.

| Position | Substituent Type | Potential Effect on Reactivity |

| Benzyl Group | Electron-donating or withdrawing groups on the phenyl ring | Modulates the electron density of the sulfur atom, thereby influencing the reactivity of the pyridine ring and the acidity of the benzylic protons. |

| Pyridine Ring | Introduction of additional functional groups | Alters the electronic landscape of the pyridine ring, influencing the regioselectivity of subsequent reactions. |

Table 1: Potential Substituent Effects on the Reactivity of this compound

By introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzylsulfanyl moiety, it is possible to fine-tune the electronic nature of the sulfur atom. This, in turn, can influence the directing effects in electrophilic substitution reactions and the propensity for side reactions such as cleavage of the sulfur-benzyl bond.

Synthesis of Dimeric or Polymeric Forms

The development of dimeric or polymeric structures based on the this compound monomer opens avenues for creating materials with novel properties.

Dimeric Forms: Dimeric structures could be envisioned through various coupling strategies. For instance, the generation of a 5-lithiated intermediate followed by a coupling reaction could lead to the formation of a 5,5'-bipyridine derivative. Alternatively, functional groups introduced onto the benzyl ring could be used as handles for dimerization.

Polymeric Forms: The synthesis of polymers incorporating the this compound unit could be achieved through polymerization of a suitably functionalized monomer. For example, if a vinyl group were introduced onto the pyridine or phenyl ring, it could undergo polymerization to yield a polymer with pendant this compound units. Such materials could exhibit interesting optical or electronic properties.

Isosteric Replacements in Derived Structures

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and materials science, aimed at modifying the physicochemical properties of a molecule while retaining or enhancing its desired activity. For structures derived from this compound, several isosteric replacements can be proposed to modulate properties such as lipophilicity, metabolic stability, and target-binding interactions.

Bioisosteric replacement plays a central role in drug discovery and development. nih.gov The goal is to improve the properties of a lead compound, and successful examples include the replacement of a hydrogen atom with fluorine or a hydroxyl group with a difluoromethyl group (CF2H). nih.gov

In the context of the pyridine ring, various replacements are known. For instance, 2-difluoromethylpyridine has been effectively used as a bioisostere for pyridine-N-oxide, leading to compounds with similar or enhanced biological activity. nih.govnih.gov Similarly, pyridone is a well-known isostere for pyridine-N-oxide. nih.gov

For derivatives of this compound, isosteric replacements could be considered for several parts of the molecule:

The Chloro Group: The chlorine atom at the 5-position is a classical isostere for a methyl group and can be replaced by other halogens (F, Br), a trifluoromethyl group (CF3), or a cyano group (CN) to alter electronic properties and steric profile.

The Sulfide Linker: The sulfur atom in the benzylsulfanyl moiety can be replaced by oxygen (ether), a methylene (B1212753) group (carbon), or selenium (selenide). These changes would significantly impact the geometry and electronic nature of the linker.

The Benzyl Group: The phenyl ring of the benzyl group can be replaced by other aromatic or heteroaromatic rings, such as thiophene (B33073), furan, or even a different substituted phenyl ring, to explore different binding interactions.

Below is a table of potential isosteric replacements for key functional groups in derivatives of this compound.

Table 1: Potential Isosteric Replacements in Derivatives of this compound

| Original Group | Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Chloro (-Cl) | Fluoro (-F) | Increases metabolic stability, alters electronics. |

| Cyano (-CN) | Acts as a hydrogen bond acceptor, changes polarity. | |

| Trifluoromethyl (-CF3) | Enhances lipophilicity and metabolic stability. | |

| Sulfide (-S-) | Ether (-O-) | Modifies bond angle and hydrogen bonding capacity. |

| Methylene (-CH2-) | Removes the polarizability of the sulfur atom. | |

| Selenide (-Se-) | Increases polarizability and alters bond lengths. | |

| Benzyl Group | Thienyl or Furyl Group | Introduces different heteroaromatic interactions. |

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound would be dominated by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

The reaction of this compound with a nucleophile, leading to the substitution of the chlorine atom, is expected to proceed via a bimolecular addition-elimination mechanism, which is characteristic of SNAr reactions. quimicaorganica.org The initial attack of the nucleophile on the carbon atom bearing the chlorine is typically the rate-determining step. stackexchange.com This step involves the formation of a high-energy anionic intermediate, often called a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. stackexchange.com

Given this mechanism, the reaction is expected to follow second-order kinetics. The rate of the reaction would be first order with respect to this compound and first order with respect to the nucleophile.

The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Where:

k is the second-order rate constant.

[this compound] is the concentration of the substrate.

[Nucleophile] is the concentration of the attacking nucleophile.

Nucleophilic substitution on the pyridine ring is highly regioselective. Attack at the 2- and 4-positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. stackexchange.com Attack at the 3-position, as would be the case for substituting the benzylsulfanyl group, is significantly slower because this stabilization is not possible. stackexchange.com Therefore, nucleophilic substitution of the chlorine at the 5-position would be the more kinetically favored pathway, although it is still less reactive than a similar substitution at the 2- or 4-positions.

The activation energy (Ea) for a chemical reaction is the minimum energy required to initiate the reaction. For key transformations of this compound, such as the SNAr reaction, the activation energy would be influenced by several factors:

The Nature of the Nucleophile: Stronger nucleophiles will generally lead to a lower activation energy and a faster reaction rate.

The Solvent: Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus maintaining its reactivity.

The Stability of the Intermediate: The stability of the Meisenheimer complex is a crucial factor. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize this intermediate. stackexchange.com

While specific experimental activation energies for reactions of this compound are not available, we can present a hypothetical table illustrating how activation energies might vary for the substitution of the 5-chloro group with different types of nucleophiles. Computational methods, such as density functional theory (DFT), are often employed to calculate the Gibbs free energies of reactants, transition states, and products to predict reaction barriers. rsc.orgresearchgate.net

Table 2: Hypothetical Activation Energies for Nucleophilic Substitution of the 5-Chloro Group in this compound

| Nucleophile | Nucleophile Type | Expected Relative Activation Energy (Ea) | Rationale |

|---|---|---|---|

| CH3O- | Strong, Hard | Low | Strong nucleophile, leads to a faster reaction. |

| RS- | Strong, Soft | Low to Medium | Soft nucleophile, effective for SNAr. |

| NH3 | Neutral, Weaker | Medium to High | Weaker nucleophile than its anionic counterpart. |

These hypothetical values are for illustrative purposes and the actual activation energies would need to be determined through experimental kinetic studies at various temperatures or through advanced computational modeling.

Theoretical and Computational Investigations of 3 Benzylsulfanyl 5 Chloropyridine

Electronic Structure Analysis

The electronic character of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational chemistry provides a powerful lens through which to examine the electronic landscape of molecules like 3-(Benzylsulfanyl)-5-chloropyridine.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the benzylsulfanyl group and the π-system of the pyridine (B92270) ring. The lone pairs of the sulfur atom would contribute significantly to the HOMO, making this region susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the electron-deficient pyridine ring, particularly at the carbon atoms bearing the chloro and benzylsulfanyl substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring lowers the energy of the π* orbitals, contributing to the LUMO. wikipedia.org

A hypothetical FMO analysis for this compound, based on density functional theory (DFT) calculations, might yield the following data:

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

| Note: These values are illustrative and would require specific DFT calculations for confirmation. |

A smaller HOMO-LUMO gap would suggest higher reactivity. The precise energies would be influenced by the computational method and basis set employed in the calculation.

Electrostatic Potential Surfaces (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. acs.orgnih.gov

In this compound, the most negative potential is anticipated to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the pyridine and benzyl (B1604629) rings would show positive potential. The area around the chlorine atom would likely exhibit a region of slight negative to neutral potential, a phenomenon known as the "sigma-hole," which can lead to halogen bonding.

A hypothetical ESP analysis might reveal the following potential sites for interaction:

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction |

| Pyridine Nitrogen | Negative | Protonation, Lewis acid coordination |

| Sulfur Atom | Negative | Electrophilic attack, hydrogen bonding |

| Pyridine Ring Hydrogens | Positive | Nucleophilic attack |

| Benzyl Ring Hydrogens | Positive | Nucleophilic attack |

| Note: The specific values and contours of the ESP map would depend on detailed computational analysis. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions reveal the nature of intramolecular charge transfer and the strength of various bonds.

For this compound, NBO analysis would likely highlight several key interactions:

π → π* interactions: Delocalization of π-electrons within the pyridine and benzyl rings, contributing to their aromatic stability.

n → π* interactions: The donation of electron density from the lone pairs (n) of the nitrogen and sulfur atoms to the antibonding π* orbitals of the pyridine ring. This would be a significant factor in the electronic communication between the substituents and the ring.

n → σ* interactions: Interactions involving the lone pairs and antibonding sigma (σ*) orbitals, which can influence bond strengths and molecular conformation.

Hypothetical NBO analysis results could be summarized as follows:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C-C) pyridine | ~30-40 |

| LP (2) S | π* (C-C) pyridine | ~10-20 |

| π (C-C) benzyl | π* (C-C) benzyl | ~20-25 |

| Note: These are estimated values to illustrate the type of information gained from NBO analysis and require specific calculations. |

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. Conformational analysis aims to identify the most stable arrangements of atoms (conformations) and the energy barriers between them.

Determination of Global Minimum Energy Conformations

The presence of the flexible benzylsulfanyl side chain in this compound means that the molecule can adopt various conformations. The rotational freedom around the C-S and S-CH₂ bonds allows the benzyl group to orient itself in different positions relative to the pyridine ring. The global minimum energy conformation is the most stable arrangement of the molecule and is the one that is most likely to be observed experimentally.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the flexible bonds. This allows for the identification of all low-energy conformers. For this compound, the global minimum would likely be a compromise between maximizing favorable electronic interactions and minimizing steric hindrance between the benzyl group and the pyridine ring. Studies on similar aryl-substituted pyridines have shown that skewed conformations are often preferred. acs.org

Investigation of Conformational Flexibility and Rotational Barriers

The energy barriers to rotation around the C-S and S-CH₂ bonds determine the conformational flexibility of the molecule. A high rotational barrier indicates that the molecule is locked into a specific conformation, while a low barrier suggests that it can easily interconvert between different forms. These barriers can be calculated by identifying the transition state structures that connect the various energy minima on the potential energy surface.

The rotational barrier for the C(pyridine)-S bond would be influenced by the extent of π-conjugation between the sulfur lone pairs and the pyridine ring. The barrier for the S-CH₂(benzyl) bond would be more dependent on steric clashes between the benzyl group and the pyridine ring, including the chlorine atom at the 5-position.

A hypothetical analysis of rotational barriers might yield the following:

| Rotational Bond | Calculated Rotational Barrier (kcal/mol) | Significance |

| C(pyridine)-S | 5-10 | Indicates significant electronic delocalization and some restricted rotation. |

| S-CH₂(benzyl) | 3-6 | Suggests relatively free rotation with some steric hindrance. |

| Note: These values are illustrative and would require specific computational modeling for accurate determination. |

Prediction of Spectroscopic Parameters (Methodologies, not observed data)

Theoretical and computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, providing insights into their electronic structure and behavior. These predictive methods are crucial for complementing experimental data and aiding in structural elucidation.

The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound can be effectively carried out using quantum mechanical calculations, primarily employing Density Functional Theory (DFT). nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.gov

The accuracy of these predictions is highly dependent on the chosen computational protocol. nih.govnih.gov Key factors include the selection of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(2d,p), cc-pVTZ). nih.govvu.nl For enhanced accuracy, it is often necessary to perform a conformational analysis to identify the lowest energy structure of the molecule, as chemical shifts are sensitive to the molecular geometry. nih.govescholarship.org

Furthermore, the influence of the solvent is a critical consideration, as it can significantly affect the electronic environment of the nuclei. nih.govnih.gov Solvent effects are typically incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov The predicted chemical shifts are often scaled using a linear regression analysis based on a set of known compounds to improve the correlation with experimental values. youtube.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 148.5 | 8.50 |

| C3 | 130.2 | - |

| C4 | 138.1 | 7.80 |

| C5 | 132.5 | - |

| C6 | 149.8 | 8.65 |

| C (CH₂) | 38.9 | 4.20 |

| C (benzyl, C1') | 136.8 | - |

| C (benzyl, C2'/C6') | 129.1 | 7.35 |

| C (benzyl, C3'/C5') | 128.7 | 7.30 |

| C (benzyl, C4') | 127.6 | 7.25 |

This table presents hypothetical data for illustrative purposes.

The theoretical prediction of infrared (IR) and Raman spectra for this compound involves the calculation of its vibrational frequencies and intensities. researchgate.netyoutube.com These calculations are typically performed using DFT methods, which have been shown to provide reliable results for a wide range of molecules, including pyridine derivatives and organosulfur compounds. researchgate.netresearchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. youtube.com Subsequently, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies. nih.gov It is a known issue that theoretical frequency calculations often overestimate the experimental values due to the neglect of anharmonicity and other factors. nih.gov To correct for this systematic error, the computed frequencies are uniformly scaled by an empirical scaling factor, which depends on the chosen DFT functional and basis set. sigmaaldrich.com

The output of these calculations includes the vibrational mode, its frequency (in cm⁻¹), and its IR intensity and Raman activity. youtube.com This information allows for the generation of a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of observed spectral bands to specific molecular vibrations. nih.gov

A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (pyridine) | 3050-3100 | Medium | High |

| C-H stretch (benzyl) | 3000-3050 | Medium | High |

| C-H stretch (CH₂) | 2920-2980 | Medium | Medium |

| C=N/C=C stretch (pyridine) | 1550-1600 | High | High |

| C=C stretch (benzyl) | 1450-1500 | High | High |

| C-Cl stretch | 1050-1100 | High | Medium |

| C-S stretch | 680-720 | Medium | Low |

This table presents hypothetical data for illustrative purposes.

The prediction of UV-Vis absorption spectra for this compound is accomplished using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. researchgate.net The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which are a measure of the transition probability and are related to the intensity of the absorption band. nih.gov

Similar to other computational methods, the accuracy of TD-DFT predictions is sensitive to the choice of functional and basis set. acs.org For aromatic and sulfur-containing compounds, long-range corrected functionals (e.g., CAM-B3LYP, ωB97XD) often provide more accurate results, especially for charge-transfer excitations. soton.ac.ukhelsinki.fi The inclusion of a solvent model is also crucial, as the polarity of the solvent can significantly shift the absorption maxima (solvatochromism). nih.gov

The theoretical UV-Vis spectrum is typically generated by plotting the calculated oscillator strengths against the corresponding wavelengths, often with a Gaussian or Lorentzian broadening function to simulate the experimental band shapes. rsc.org

A hypothetical table of predicted UV-Vis absorption data for this compound is shown below.

| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 275 | 0.25 |

| S₀ → S₂ (n → π) | 240 | 0.08 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Simulation

Computational chemistry provides powerful methodologies to simulate and analyze the reaction mechanisms involved in the synthesis of this compound. Such simulations offer a detailed understanding of the reaction pathways, intermediates, and transition states at an atomic level.

A plausible synthetic route to this compound is the nucleophilic aromatic substitution (S_N_Ar) reaction between 3,5-dichloropyridine (B137275) and benzyl mercaptan. pearson.com Computational methods can be used to model this reaction and identify the key transition states. rsc.orgchemrxiv.org

Transition state (TS) calculations aim to locate the saddle point on the potential energy surface that connects the reactants and products. wuxiapptec.com Various algorithms are available for TS searching, which typically require an initial guess of the TS geometry. Once a stationary point is located, a frequency calculation must be performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. wuxiapptec.com The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. researchgate.net

For the S_N_Ar reaction of 3,5-dichloropyridine, computational studies would compare the activation barriers for nucleophilic attack at the C3 and C5 positions to predict the regioselectivity of the reaction.

A hypothetical data table summarizing the results of such a transition state calculation is presented below.

| Parameter | Reactants | Transition State (Meisenheimer Complex) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

This table presents hypothetical data for illustrative purposes.

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. numberanalytics.com The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. numberanalytics.com

The purpose of the IRC analysis is to confirm that the calculated transition state indeed connects the desired reactants and products. numberanalytics.com By mapping the reaction coordinate, one can visualize the geometric changes that occur as the reaction progresses, from the approach of the nucleophile, through the formation of the C-S bond and the Meisenheimer intermediate, to the departure of the leaving group. numberanalytics.com This provides a detailed and dynamic picture of the reaction mechanism.

The combination of transition state calculations and IRC analysis offers a robust computational methodology for elucidating the intricate details of the synthetic pathways leading to this compound. rsc.orgwuxiapptec.com

An in-depth analysis of the chemical compound this compound is presented below, focusing on theoretical and computational investigations. Due to the limited specific research on this particular molecule in publicly available literature, this article will focus on the established computational methodologies that would be applied to it, drawing upon findings from studies on analogous pyridine derivatives to illustrate these principles.

Advanced Spectroscopic Characterization Methodologies for 3 Benzylsulfanyl 5 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR Techniques (¹H NMR, ¹³C NMR, ¹⁵N NMR)

¹H NMR:

Experimental ¹H NMR data for 3-(Benzylsulfanyl)-5-chloropyridine has been reported in deuterated chloroform (B151607) (CDCl₃). The spectrum is characterized by the following signals:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | singlet (s) | 2H | -S-CH₂ -Ph |

| 7.21-7.36 | multiplet (m) | 5H | Phenyl protons |

| 7.53 | triplet (t) | 1H | Pyridine (B92270) H4 |

| 8.36 | doublet (d) | 2H | Pyridine H2, H6 |

Interactive Data Table: Click on headers to sort.

This ¹H NMR data is consistent with the general structure of this compound, showing the characteristic signals for the benzyl (B1604629) group and the substituted pyridine ring.

¹³C NMR and ¹⁵N NMR:

Exhaustive searches did not yield any experimentally determined ¹³C NMR or ¹⁵N NMR data for this compound. While some public databases may contain predicted ¹³C NMR spectra, the underlying methodology for these predictions is often not disclosed, limiting their reliability for a rigorous scientific discussion. Without experimental data or high-quality computational studies, a detailed analysis of the carbon and nitrogen skeleton of the molecule is not possible.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No publicly available 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound could be located. Such experiments are crucial for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations, which are fundamental for confirming the molecular structure and understanding its three-dimensional conformation.

Advanced NMR Experiments for Structural Elucidation (e.g., DOSY)

There is no information available regarding advanced NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), for this compound. DOSY would be useful for confirming the presence of a single molecular entity in solution and for providing an estimate of its molecular size.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing IR and Raman techniques, provides valuable insights into the functional groups present in a molecule and its conformational properties.

Vibrational Mode Assignments and Functional Group Characterization

No experimental or calculated IR or Raman spectra for this compound are available in the reviewed literature. Therefore, a detailed assignment of vibrational modes to specific functional groups (such as C-Cl, C-S, C-N, and aromatic C-H stretching and bending vibrations) cannot be performed.

Conformational Analysis via Vibrational Spectroscopy

The study of molecular conformations, particularly the rotational isomerism around the C-S and C-C single bonds, often benefits from a combined experimental and computational vibrational spectroscopic approach. In the absence of any spectral data, a conformational analysis for this compound based on vibrational spectroscopy is not feasible.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For this compound, with the chemical formula C₁₂H₁₀ClNS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | 235.022248 |

This table presents a theoretical calculation for the most abundant isotopes.

An experimental HRMS measurement of this compound would be expected to yield a value extremely close to this theoretical mass, confirming its elemental composition.

Fragmentation Pattern Analysis (MS/MS, MSn) for Structural Information

Upon ionization, the molecular ion [M]⁺˙ is expected to undergo several key fragmentation pathways:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-S bond. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a 5-chloropyridine-3-thiol radical. The tropylium ion is often the base peak in the mass spectra of benzyl derivatives.

Cleavage of the C-Cl Bond: Loss of a chlorine radical from the molecular ion would result in an ion at [M-Cl]⁺.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages, although these are generally less favorable than the benzylic cleavage.

Predicted Major Fragments in MS/MS of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Origin |

| [C₁₂H₁₀ClNS]⁺˙ | 235 | Molecular Ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzylic cleavage) |

| [C₅H₃ClNS]⁺˙ | 144 | Radical cation from loss of benzyl group |

| [C₁₂H₁₀NS]⁺ | 200 | Loss of Chlorine |

Ionization Techniques (ESI, APCI, GC-MS)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, protonation would likely occur on the pyridine nitrogen, forming the [M+H]⁺ ion. This technique is often coupled with liquid chromatography (LC-MS).

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar compounds than ESI. It would also be expected to generate the [M+H]⁺ ion of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be thermally stable and volatile. Electron Ionization (EI) is the most common ionization method used in GC-MS. EI is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum which would likely show the fragments discussed in the fragmentation pattern analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the pyridine ring and the benzyl group.

Pyridine Chromophore: Pyridine exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, is of lower intensity and appears at a longer wavelength.

Benzene (B151609) Chromophore: The benzyl group contains a benzene ring, which displays characteristic π → π* transitions. These are often observed as a series of fine-structured bands in the region of 230-270 nm.

Substituent Effects: The chloro and benzylsulfanyl substituents on the pyridine ring will influence the position and intensity of these absorption bands. The sulfur atom of the benzylsulfanyl group has non-bonding electrons that can participate in n → π* transitions and can also extend the conjugation of the π-system, potentially causing a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.

While specific experimental UV-Vis data for this compound is not available, the spectrum of the structurally related pyridine-3,5-dicarboxylic acid in DMSO solution shows absorption bands that can provide a general reference. researchgate.net

Molar Absorptivity Determinations

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined experimentally using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

To determine the molar absorptivity of this compound, a series of solutions of known concentrations would be prepared in a suitable solvent (e.g., ethanol (B145695), acetonitrile, or cyclohexane). The UV-Vis spectrum of each solution would be recorded, and the absorbance at the wavelength of maximum absorption (λmax) would be plotted against the concentration. The molar absorptivity would then be calculated from the slope of the resulting calibration curve. Without experimental data, specific values for molar absorptivity cannot be provided.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a definitive determination of the molecular structure of this compound, single-crystal X-ray diffraction would be the gold standard. This technique would require the growth of a suitable, high-quality single crystal of the compound. If such a crystal were analyzed, it would be possible to generate a detailed crystallographic information file (CIF), containing precise atomic coordinates, unit cell dimensions, and space group information. From this, a three-dimensional model of the molecule could be constructed, revealing the precise spatial relationship between the chloropyridine ring and the benzylsulfanyl group. However, no such study has been published.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis